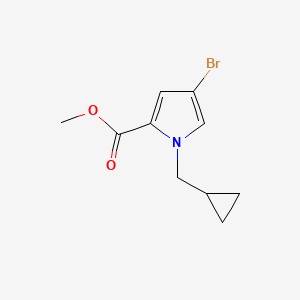
methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
The compound “methyl 4-bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with one nitrogen atom . The presence of the bromine atom and the cyclopropylmethyl group attached to the pyrrole ring suggests that this compound may have unique reactivity compared to simple pyrrole.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, followed by functionalization with the bromine atom and the cyclopropylmethyl group. The carboxylate group could be introduced through a variety of methods, including esterification .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrole ring, with the various substituents attached at the appropriate positions. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a pyrrole derivative, this compound would be expected to undergo reactions typical of aromatic compounds. The presence of the bromine atom could make it a good candidate for cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Arylprolines and Pyrrole Derivatives : Methyl 4-bromo-1H-pyrrole-2-carboxylate derivatives are used in the synthesis of ethyl esters of 4-methanesulfonyl-substituted cis-5-arylprolines and their transformation into ethyl 5-aryl-1H-pyrrole-2-carboxylates (Petrov, Kalyazin, & Somov, 2021).
Synthesis of Pyrrolopyridines : In the field of heterocyclic chemistry, these compounds are utilized to synthesize pyrrolo[2,3-b]pyridines, which have shown antibacterial properties in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Preparation of Brominated Pyrrole Derivatives : The bromo derivatives of methyl 2-pyrrolecarboxylate, including 4-bromo, 5-bromo, and 4,5-dibromo derivatives, have been synthesized for various chemical reactions and studies (Anderson & Lee, 1965).
Biological and Medicinal Applications
Inhibitors of Glycolic Acid Oxidase : Derivatives of pyrrole, such as 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione, have been developed as inhibitors of glycolic acid oxidase, indicating potential therapeutic applications (Rooney et al., 1983).
Synthesis of Antitumor Agents : The use of bromopyrrole esters in the synthesis of compounds with anti-tumor activity, such as lycogarubin C and lamellarin G trimethyl ether, showcases the relevance of these derivatives in medicinal chemistry (Gupton et al., 2014).
Cytotoxicity Studies : Compounds like methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate have been synthesized and tested for cytotoxicity against various tumor cell lines, highlighting their potential in cancer research (Huang et al., 2017).
Synthetic Methodology
- Synthesis of Pyrrolo[1,2-a]quinoxalines : 1,3-Diarylpyrrolo[1,2-a]quinoxalines are synthesized using 2-(1H-pyrrol-1-yl)phenylamines, demonstrating the versatility of pyrrole derivatives in organic synthesis (Potikha & Kovtunenko, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-bromo-1-(cyclopropylmethyl)pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)9-4-8(11)6-12(9)5-7-2-3-7/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWICBWMQPALYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1CC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



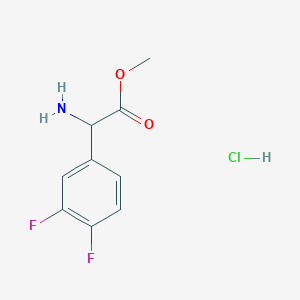
![[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1433148.png)
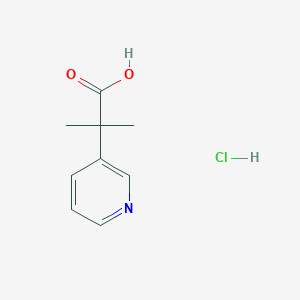


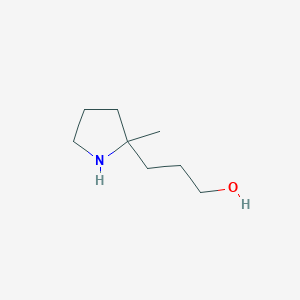
![3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1433153.png)

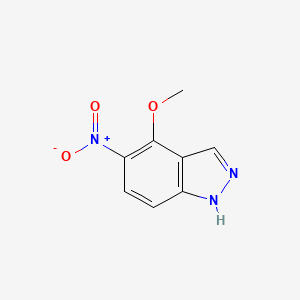
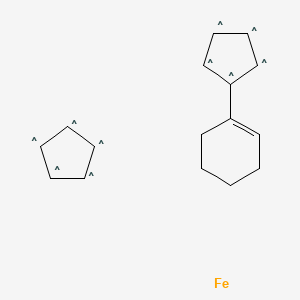
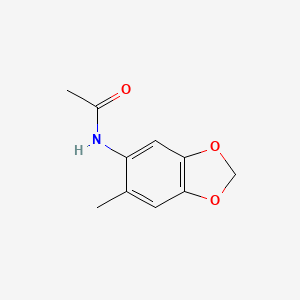


![6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one](/img/structure/B1433166.png)